molecular formula C19H24ClNO6 B12754307 (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(diethylaminomethyl)oxolan-2-one CAS No. 124519-11-5

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(diethylaminomethyl)oxolan-2-one

Cat. No.: B12754307
CAS No.: 124519-11-5
M. Wt: 397.8 g/mol
InChI Key: CODWUQPQQZQCRF-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(diethylaminomethyl)oxolan-2-one is a complex organic compound that combines the properties of both an unsaturated dicarboxylic acid and a substituted oxolane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(diethylaminomethyl)oxolan-2-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of (E)-but-2-enedioic acid: This can be achieved through the catalytic hydrogenation of maleic anhydride.

    Synthesis of 5-(4-chlorophenyl)-3-(diethylaminomethyl)oxolan-2-one: This involves the reaction of 4-chlorobenzaldehyde with diethylamine and ethyl acetoacetate under basic conditions to form the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(diethylaminomethyl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of more saturated oxolane derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(diethylaminomethyl)oxolan-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(diethylaminomethyl)oxolan-2-one involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-but-2-enedioic acid;5-(4-bromophenyl)-3-(diethylaminomethyl)oxolan-2-one
  • (E)-but-2-enedioic acid;5-(4-methylphenyl)-3-(diethylaminomethyl)oxolan-2-one

Uniqueness

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(diethylaminomethyl)oxolan-2-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

CAS No.

124519-11-5

Molecular Formula

C19H24ClNO6

Molecular Weight

397.8 g/mol

IUPAC Name

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(diethylaminomethyl)oxolan-2-one

InChI

InChI=1S/C15H20ClNO2.C4H4O4/c1-3-17(4-2)10-12-9-14(19-15(12)18)11-5-7-13(16)8-6-11;5-3(6)1-2-4(7)8/h5-8,12,14H,3-4,9-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

CODWUQPQQZQCRF-WLHGVMLRSA-N

Isomeric SMILES

CCN(CC)CC1CC(OC1=O)C2=CC=C(C=C2)Cl.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCN(CC)CC1CC(OC1=O)C2=CC=C(C=C2)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.